(1R)-(-)-(10-Camphorsulfonyl)oxaziridine (1R)-(-)-(10-Camphorsulfonyl)oxaziridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13611829
InChI: InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3/t7-,9+,10+,11?/m0/s1
SMILES: CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C
Molecular Formula: C10H15NO3S
Molecular Weight: 229.30 g/mol

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine

CAS No.:

Cat. No.: VC13611829

Molecular Formula: C10H15NO3S

Molecular Weight: 229.30 g/mol

* For research use only. Not for human or veterinary use.

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine -

Specification

Molecular Formula C10H15NO3S
Molecular Weight 229.30 g/mol
IUPAC Name (1R,6R,8S)-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
Standard InChI InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3/t7-,9+,10+,11?/m0/s1
Standard InChI Key GBBJBUGPGFNISJ-NCVFYZNSSA-N
Isomeric SMILES CC1([C@H]2CC[C@@]13CS(=O)(=O)N4[C@]3(C2)O4)C
SMILES CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C
Canonical SMILES CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C

Introduction

Structural and Molecular Characteristics

Chemical Composition

The molecular formula of (1R)-(-)-(10-Camphorsulfonyl)oxaziridine is C₁₀H₁₅NO₃S, with a molecular weight of 229.30 g/mol. Its IUPAC name is (1R,6R,8S)-11,11-dimethyl-5-oxa-3λ⁶-thia-4-azatetracyclo[6.2.1.0¹,⁶.0⁴,⁶]undecane 3,3-dioxide, reflecting its complex bicyclic framework . The stereochemistry at the sulfur and nitrogen atoms is critical for its reactivity and enantioselectivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₅NO₃S
Molecular Weight229.30 g/mol
CAS Number104372-31-8
Melting Point112–114°C
Specific Rotation[α]²⁵D = −62° (c = 1, CHCl₃)
SolubilitySoluble in CH₂Cl₂, THF, DCM

Stereochemical Features

The compound’s chirality arises from the camphor backbone and the sulfonyl-oxaziridine moiety. X-ray crystallography confirms that the oxaziridine ring adopts a strained conformation, with the sulfonyl group occupying an axial position to minimize steric hindrance . This spatial arrangement facilitates selective oxygen transfer to nucleophilic substrates.

Synthesis and Industrial Production

Synthetic Pathways

(1R)-(-)-(10-Camphorsulfonyl)oxaziridine is synthesized via oxidation of (1R)-camphorsulfonimine using potassium peroxymonosulfate (Oxone) under buffered conditions (pH 7–8) . The reaction proceeds through a stereospecific pathway, where oxidation occurs exclusively from the endo face of the imine, yielding a single oxaziridine diastereomer .

Reaction Scheme:

(1R)-CamphorsulfonimineOxone, H₂O/THF(1R)-(-)-(10-Camphorsulfonyl)oxaziridine\text{(1R)-Camphorsulfonimine} \xrightarrow{\text{Oxone, H₂O/THF}} \text{(1R)-(-)-(10-Camphorsulfonyl)oxaziridine}

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (≥85%) and purity (>99% ee). Advanced purification techniques, such as chiral chromatography on cellulose tris(3,5-dichlorophenylcarbamate) columns, ensure enantiomeric excess .

Applications in Asymmetric Synthesis

Enantioselective α-Hydroxylation of Enolates

The compound’s hallmark application is the oxidation of prochiral ketone enolates to optically active α-hydroxy ketones. The reaction proceeds via a concerted mechanism, where the electrophilic oxygen of the oxaziridine attacks the enolate carbon, transferring an oxygen atom with >90% enantiomeric excess .

Example Reaction:

Ketone Enolate+(1R)-(-)-(10-Camphorsulfonyl)oxaziridineα-Hydroxy Ketone+Camphorsulfonylhydroxamic Acid\text{Ketone Enolate} + \text{(1R)-(-)-(10-Camphorsulfonyl)oxaziridine} \rightarrow \text{α-Hydroxy Ketone} + \text{Camphorsulfonylhydroxamic Acid}

Pharmaceutical Synthesis

This reagent is pivotal in synthesizing proton pump inhibitors (PPIs) such as omeprazole and lansoprazole. It enables the stereoselective oxidation of sulfides to sulfoxides, a key step in PPI production . Recent studies also highlight its use in modifying blebbistatin analogs for myosin inhibition .

Table 2: Key Pharmaceutical Applications

ApplicationTarget CompoundEnantiomeric Excess
Omeprazole Synthesis(S)-Omeprazole>99% ee
Lansoprazole Synthesis(R)-Lansoprazole98% ee
Blebbistatin ModificationMyosin Inhibitors95% ee

Protein Bioconjugation

In biotechnology, (1R)-(-)-(10-Camphorsulfonyl)oxaziridine facilitates site-specific methionine oxidation in antibodies (e.g., trastuzumab) via redox-activated chemical tagging (ReACT). This method enables stable sulfimide adducts for drug conjugation, with hydrolysis half-lives exceeding 72 hours .

Analytical Methods and Quality Control

Chiral Separation

Enantiomeric purity is assessed using normal-phase HPLC with a Chiralcel OD-H column (n-hexane/ethanol/TFA = 90:10:0.1). The method achieves baseline resolution (Rₛ = 3.0) between (1R)- and (1S)-enantiomers, with a limit of quantification (LOQ) of 900 ng/mL .

Stability Studies

The compound exhibits stability in acetonitrile for 48 hours at 25°C. Degradation products, including camphorsulfonamide and sulfonic acid derivatives, are monitored via LC-MS .

Recent Advances and Future Directions

Computational Insights

Density functional theory (DFT) studies reveal that the N-transfer pathway (sulfimide formation) is favored over O-transfer due to lower activation energy (ΔΔG‡ = 4.2 kcal/mol). Charge-transfer interactions between methionine and the oxaziridine drive chemoselectivity .

Emerging Applications

  • Wastewater treatment: Silica nanoparticles impregnated with the compound remove sulfur mustard simulants via nucleophilic substitution .

  • Bioconjugation platforms: A 179-member oxaziridine library enables proteome-wide methionine profiling, identifying CDK4 inhibitors for cancer therapy .

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